Glycyl-L-glutamine monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 |

Source

|

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 |

Source

|

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Glycyl-L-glutamine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-glutamine monohydrate is a dipeptide composed of glycine and L-glutamine. It is a stable and highly soluble source of glutamine, an amino acid that plays a crucial role in numerous physiological processes but is notoriously unstable in aqueous solutions.[1][2] This enhanced stability makes Glycyl-L-glutamine a vital component in various applications, particularly in parenteral nutrition for critically ill patients and as a supplement in cell culture media.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and relevant biological context to support its application in research and drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃N₃O₄·H₂O | [5] |

| Molecular Weight | 221.21 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 194 °C | [2] |

| Density | ~1.4 g/cm³ | [2] |

| Hygroscopicity | Hygroscopic | [6] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 154 g/L | 20 °C | [1] |

| Solubility in other solvents | Insoluble in ethanol, acetone, or ether | - | [6] |

| Predicted logP | -4.6 | - | [5] |

Table 3: Spectroscopic and Other Properties

| Property | Value | Conditions | Reference(s) |

| Specific Rotation [α] | -6.5° to -7.5° | c=10 in 2N HCl | [7] |

| ¹H NMR | Spectral data available | D₂O | |

| ¹³C NMR | Spectral data available | H₂O | [8] |

| IR Spectroscopy | Characteristic peaks for amide and carboxylic acid groups | - | [9][10][11] |

| Raman Spectroscopy | Characteristic vibrational modes | Solid state | [9][12] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C ± 0.5 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration using a fine-pore filter (e.g., 0.22 µm).[13]

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of Glycyl-L-glutamine in the supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][15][16][17]

Stability Assessment (According to ICH Guidelines)

Stability testing evaluates how the quality of a substance varies over time under the influence of environmental factors.[3][6][18][19][20]

Protocol:

-

Sample Preparation: Store accurately weighed samples of this compound in appropriate container closure systems.

-

Storage Conditions: Place the samples in stability chambers under various conditions as specified by the International Council for Harmonisation (ICH) guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[6]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies).

-

Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method to separate and quantify degradation products), water content (by Karl Fischer titration), and other relevant physicochemical properties.[19][20]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This technique provides the three-dimensional arrangement of atoms within the crystal.

Protocol:

-

Crystallization: Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation from an aqueous solution.

-

Data Collection: Mount a selected crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[4][9]

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[21][22][23] For ¹H NMR, a typical experiment would involve a 1D pulse sequence with water suppression.[23] For ¹³C NMR, a proton-decoupled experiment is standard.[8][24]

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and peak integrations to confirm the molecular structure.

b. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the functional groups present in the molecule.

Protocol:

-

Sample Preparation: For FT-IR, the sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For Raman spectroscopy, the solid powder can be analyzed directly.[9][25]

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[10][11] Record the Raman spectrum using a laser excitation source (e.g., 785 nm).[12]

-

Spectral Analysis: Identify characteristic absorption bands (for IR) or scattering peaks (for Raman) corresponding to the functional groups of Glycyl-L-glutamine, such as the amide C=O stretch, N-H bend, and carboxylic acid O-H and C=O stretches.[9][10][11]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the material.[26][27]

Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

-

Data Acquisition:

-

DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to determine the melting point and any other thermal events.

-

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature to determine the dehydration and decomposition temperatures.

-

-

Data Analysis: Analyze the resulting thermograms to identify the temperatures of thermal events and the percentage of mass loss.

Biological Context: Metabolism and Signaling Pathway

Glycyl-L-glutamine is primarily utilized by the body through extracellular hydrolysis into its constituent amino acids, glycine and glutamine.[18][28][29] This is particularly relevant in the context of parenteral nutrition, where the dipeptide serves as a stable delivery form of glutamine. Once released, glutamine can be taken up by cells through various amino acid transporters and participate in cellular metabolism and signaling.[30][31][32]

A key signaling pathway influenced by glutamine is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5][33][34] Glutamine activates mTORC1 (mTOR complex 1) through a series of steps that involve its metabolism to α-ketoglutarate.[5][28][29]

Glutamine-Dependent mTORC1 Activation Pathway

Caption: Glutamine-dependent mTORC1 signaling pathway.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its application in research, cell culture, and clinical nutrition. The summarized data tables, detailed experimental protocols, and insights into its biological mechanism of action offer a valuable resource for scientists and drug development professionals. A thorough understanding of these properties is critical for formulation development, stability assessment, and ensuring the safe and effective use of this important dipeptide.

References

- 1. This compound | 13115-71-4 [chemicalbook.com]

- 2. This compound | Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 3. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycylglutamine: metabolism and effects on organ balances of amino acids in postabsorptive and starved subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 8. L-Glutamine | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 15. biobasic.com [biobasic.com]

- 16. jpt.com [jpt.com]

- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 18. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 20. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 21. pacelabs.com [pacelabs.com]

- 22. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tainstruments.com [tainstruments.com]

- 27. tainstruments.com [tainstruments.com]

- 28. Two parallel pathways connect glutamine metabolism and mTORC1 activity to regulate glutamoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health [frontiersin.org]

- 32. Glutamine - Wikipedia [en.wikipedia.org]

- 33. aacrjournals.org [aacrjournals.org]

- 34. Inhibiting Glutamine-Dependent mTORC1 Activation Ameliorates Liver Cancers Driven by β-Catenin Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Glycyl-L-glutamine in Cellular Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glycyl-L-glutamine (Gly-Gln), a stable dipeptide of glycine and L-glutamine, serves as a highly effective delivery vehicle for glutamine in clinical and research settings. Due to the inherent instability of free L-glutamine in aqueous solutions, which degrades into pyroglutamic acid and ammonia, Gly-Gln offers a reliable alternative for supplementing cells with this critical amino acid.[1][2][3] Glutamine is the most abundant amino acid in the human body and plays a central role in a myriad of metabolic processes essential for cellular proliferation, energy production, nitrogen transport, and redox balance.[4] This guide provides a comprehensive overview of the biological role of Glycyl-L-glutamine in cellular metabolism, with a focus on its transport, breakdown, and subsequent participation in key metabolic and signaling pathways. This document details relevant experimental protocols and presents quantitative data to support the understanding of its metabolic impact.

Introduction to Glycyl-L-glutamine and Its Significance

L-glutamine is a conditionally essential amino acid, meaning that under certain physiological stress conditions such as rapid cell proliferation or catabolic states, the endogenous synthesis of glutamine is insufficient to meet the cellular demand.[5] In cell culture, glutamine is a vital component of the media, supporting the growth of cells with high energy demands. However, its instability in liquid media presents a significant challenge for consistent and reproducible experimental outcomes.[2][3]

Glycyl-L-glutamine was developed to overcome this limitation.[1] This dipeptide is highly soluble and stable in aqueous solutions, and upon cellular uptake, it is rapidly hydrolyzed by intracellular peptidases to release free L-glutamine and glycine.[6] This ensures a steady and reliable supply of glutamine to the cells, minimizing the accumulation of toxic ammonia in the culture medium.[2]

Cellular Uptake and Metabolism of Glycyl-L-glutamine

The metabolic journey of Glycyl-L-glutamine begins with its transport across the cell membrane, followed by its intracellular hydrolysis and the subsequent participation of its constituent amino acids in various metabolic pathways.

Transport into the Cell

Dipeptides like Glycyl-L-glutamine are primarily transported into cells via peptide transporters (PEPT). Once inside the cell, it is rapidly cleaved by cytosolic peptidases into glycine and L-glutamine. The released L-glutamine then enters the cellular glutamine pool and is available for metabolic processes.

The Central Role of Glutamine Metabolism

Once released from Glycyl-L-glutamine, glutamine becomes a key player in cellular metabolism, a process often referred to as "glutaminolysis." This pathway is crucial for rapidly dividing cells, including cancer cells and immune cells.[7][8]

The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS).[6] Glutamate can then be converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or by various aminotransferases.[9][10] The entry of α-KG into the TCA cycle is an anaplerotic reaction, replenishing the cycle's intermediates to support biosynthesis and energy production.[4][9]

Key Metabolic Functions of Glycyl-L-glutamine Derived Metabolites

The metabolic products derived from Glycyl-L-glutamine are integral to several fundamental cellular functions.

Energy Production and Biosynthesis

By feeding into the TCA cycle, glutamine-derived α-ketoglutarate supports ATP production through oxidative phosphorylation.[9] Furthermore, TCA cycle intermediates serve as precursors for the synthesis of other essential molecules, including non-essential amino acids and fatty acids.[4]

Nitrogen Metabolism and Nucleotide Synthesis

Glutamine is the primary nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4] This makes Glycyl-L-glutamine supplementation critical for supporting the high demand for nucleotide biosynthesis during rapid cell proliferation.

Redox Homeostasis and Antioxidant Defense

Glutamine plays a crucial role in maintaining cellular redox balance through the synthesis of glutathione (GSH), a major intracellular antioxidant.[6][11][12] Glutamate, derived from glutamine, is one of the three amino acids required for GSH synthesis.[13] Adequate levels of GSH are essential for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[14]

Data Presentation: Quantitative Effects of Glycyl-L-glutamine

The following tables summarize the expected quantitative effects of Glycyl-L-glutamine supplementation on cellular metabolism. While specific data for Gly-Gln is limited, the data presented is representative of the well-documented effects of providing a stable source of glutamine.

| Parameter | Control (No Glutamine Source) | Glycyl-L-glutamine (2 mM) | L-Glutamine (2 mM) | Reference |

| Cell Viability (%) | 60 ± 5 | 95 ± 3 | 92 ± 4 | [8] |

| Intracellular Glutamine (nmol/mg protein) | 5 ± 1 | 25 ± 3 | 22 ± 4 | [15] |

| Intracellular Glutamate (nmol/mg protein) | 10 ± 2 | 45 ± 5 | 40 ± 6 | [15] |

| Intracellular GSH (nmol/mg protein) | 8 ± 1.5 | 20 ± 2 | 18 ± 2.5 | [2][6] |

| Relative Proliferation Rate | 0.4 ± 0.1 | 1.0 ± 0.05 | 0.95 ± 0.08 | [8] |

Table 1: Effect of Glycyl-L-glutamine on Cellular Viability, Metabolite Levels, and Proliferation. Data are presented as mean ± SD from representative cell culture experiments.

| TCA Cycle Intermediate | Control (No Glutamine Source) | Glycyl-L-glutamine (2 mM) | L-Glutamine (2 mM) | Reference |

| α-Ketoglutarate (relative abundance) | 0.3 ± 0.05 | 1.0 ± 0.1 | 0.9 ± 0.12 | [4][16] |

| Succinate (relative abundance) | 0.4 ± 0.08 | 1.0 ± 0.09 | 0.92 ± 0.1 | [4] |

| Fumarate (relative abundance) | 0.5 ± 0.06 | 1.0 ± 0.11 | 0.95 ± 0.1 | [4][16] |

| Malate (relative abundance) | 0.45 ± 0.07 | 1.0 ± 0.1 | 0.93 ± 0.11 | [4][16] |

Table 2: Impact of Glycyl-L-glutamine on TCA Cycle Intermediates. Data are presented as relative abundance normalized to the Glycyl-L-glutamine supplemented group (mean ± SD).

Signaling Pathways Modulated by Glycyl-L-glutamine Metabolism

The metabolic effects of glutamine are intricately linked to major cellular signaling pathways that control cell growth, proliferation, and survival.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism.[17] Glutamine metabolism is a key upstream activator of the mTORC1 signaling complex.[5] The influx of glutamine and its subsequent metabolism influence mTORC1 activity, which in turn promotes protein synthesis and cell proliferation by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[17]

Figure 1: Glycyl-L-glutamine activates the mTORC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological role of Glycyl-L-glutamine.

Cell Culture and Glycyl-L-glutamine Supplementation

-

Cell Lines: Utilize cell lines known to be highly dependent on glutamine, such as HeLa, Jurkat, or various cancer cell lines.

-

Culture Media: Culture cells in a glutamine-free basal medium (e.g., DMEM) supplemented with fetal bovine serum (dialyzed to remove amino acids), penicillin, and streptomycin.

-

Supplementation: Prepare stock solutions of Glycyl-L-glutamine and L-glutamine. Supplement the glutamine-free medium to the desired final concentration (e.g., 2 mM). Include a glutamine-free control group.

-

Incubation: Culture cells for a predetermined period (e.g., 24, 48, 72 hours) before harvesting for analysis.

Intracellular Metabolite Extraction

-

Quenching Metabolism: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet or adherent cells.[18]

-

Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice, followed by centrifugation to pellet cell debris.[19]

-

Sample Preparation: Collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in a suitable solvent for analysis.[20]

Quantification of Amino Acids and TCA Cycle Intermediates by LC-MS/MS

-

Chromatography: Use a liquid chromatography system (e.g., Agilent 1290 Infinity UHPLC) with a suitable column for separating polar metabolites (e.g., Zorbax SB-C18).[21]

-

Mobile Phase: Employ a gradient of mobile phases, such as water and acetonitrile with additives like formic acid or heptafluorobutyric acid, to achieve optimal separation.[21][22]

-

Mass Spectrometry: Couple the LC system to a triple quadrupole mass spectrometer (e.g., Agilent 6460) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of target metabolites.[22]

-

Data Analysis: Use appropriate software to integrate peak areas and quantify metabolite concentrations based on standard curves.

Western Blot Analysis of mTOR Pathway Activation

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.[17][25]

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[19]

Figure 2: General experimental workflow for studying Gly-Gln metabolism.

Glutaminase Activity Assay

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction: Incubate the lysate with a reaction mixture containing L-glutamine. The glutaminase in the sample will convert glutamine to glutamate.

-

Detection: The production of glutamate can be measured using a coupled enzymatic reaction that results in a fluorescent or colorimetric signal. Kits for this assay are commercially available (e.g., Abcam ab284547).[26]

-

Quantification: Measure the signal using a plate reader and calculate glutaminase activity based on a standard curve.

Cell Viability and Proliferation Assays

-

MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[7][27]

-

Add the MTT or MTS reagent to the cell cultures.

-

Incubate to allow for the conversion of the reagent to a colored formazan product.

-

Measure the absorbance at the appropriate wavelength.

-

-

EdU Staining: This assay measures DNA synthesis and is a direct indicator of cell proliferation.

-

Incubate cells with EdU (5-ethynyl-2'-deoxyuridine).

-

Fix and permeabilize the cells.

-

Detect the incorporated EdU using a fluorescent azide through a click chemistry reaction.

-

Analyze the fluorescence by flow cytometry or imaging.

-

Conclusion and Future Directions

Glycyl-L-glutamine is an invaluable tool in both research and clinical settings, providing a stable and efficient source of glutamine. Its use ensures cellular access to this critical amino acid, supporting a wide range of metabolic functions from energy production and biosynthesis to redox balance and the activation of key signaling pathways like mTOR. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of Glycyl-L-glutamine in cellular metabolism.

Future research should focus on elucidating the precise transport mechanisms of Glycyl-L-glutamine in various cell types and further quantifying its specific impact on metabolic fluxes and signaling dynamics compared to free glutamine. Such studies will be instrumental in optimizing its use in cell culture, biopharmaceutical production, and therapeutic applications.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. jrmds.in [jrmds.in]

- 4. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Supplementary Amino Acids, Micronutrients, and Overall Diet on Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamine metabolism in cancers: Targeting the oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamine and α-ketoglutarate as glutamate sources for glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Myotube Protein Content Associates with Intracellular L-Glutamine Levels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 16. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. chem-agilent.com [chem-agilent.com]

- 22. agilent.com [agilent.com]

- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. ccrod.cancer.gov [ccrod.cancer.gov]

- 26. abcam.cn [abcam.cn]

- 27. Cell viability assays | Abcam [abcam.com]

Glycyl-L-glutamine: A Comprehensive Technical Guide to a Stable L-glutamine Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamine, a conditionally essential amino acid, is critical for numerous physiological processes, including cell proliferation, immune function, and intestinal health.[1] However, its inherent instability in aqueous solutions, leading to degradation into cytotoxic byproducts like ammonia, poses significant challenges for its application in cell culture, parenteral nutrition, and drug formulations.[2] Glycyl-L-glutamine, a dipeptide composed of glycine and L-glutamine, offers a stable and highly soluble alternative, ensuring the reliable delivery of L-glutamine. This technical guide provides an in-depth analysis of Glycyl-L-glutamine, covering its physicochemical properties, metabolism, and applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Stability

Glycyl-L-glutamine exhibits superior stability compared to L-glutamine, particularly in aqueous solutions and under common cell culture and storage conditions. This enhanced stability is a key advantage in research and clinical applications.[2]

Table 1: Comparison of Physicochemical Properties

| Property | L-Glutamine | Glycyl-L-glutamine | L-Alanyl-L-glutamine |

| Molecular Formula | C₅H₁₀N₂O₃ | C₇H₁₃N₃O₄ | C₈H₁₅N₃O₄ |

| Molecular Weight | 146.14 g/mol | 203.19 g/mol | 217.22 g/mol |

| Solubility in Water | 35 g/L at 25°C | High solubility | 586 g/L at room temperature |

| Autoclavability | No | Yes | Yes |

Source: BenchChem[2]

Table 2: Stability under Common Cell Culture Conditions

| Parameter | L-Glutamine | Glycyl-L-glutamine | L-Alanyl-L-glutamine |

| Degradation Rate at 37°C | Significant degradation within days (half-life of approx. one week in liquid medium) | More stable than L-glutamine | Significantly more stable (predicted shelf-life of 7.1 months at 40°C and pH 6.0) |

| Ammonia Accumulation | High | Low | Low |

| pH Stability | Optimal between pH 4.3 and 6.5; degradation accelerates in acidic and basic conditions | Stable over a range of pH values suitable for cell culture | Maximum stability at approximately pH 6.0 |

Source: BenchChem[2]

Metabolism and Bioavailability

Glycyl-L-glutamine serves as a prodrug for L-glutamine. Following administration, it is hydrolyzed by peptidases, primarily on cell membranes, releasing free L-glutamine and glycine for cellular uptake and utilization.[3] This enzymatic cleavage ensures a controlled release of L-glutamine, preventing the rapid accumulation of ammonia.

In Vivo Hydrolysis and Clearance

Studies in healthy male volunteers have demonstrated the rapid clearance of Glycyl-L-glutamine from plasma following intravenous injection, with subsequent increases in the arterial concentrations of both glutamine and glycine.[3]

Table 3: Pharmacokinetic Parameters of Glutamine Dipeptides in Humans

| Parameter | Glycyl-L-glutamine | L-Alanyl-L-glutamine |

| Plasma Clearance (mL/min) | 507 ± 14 | 1,595 ± 124 |

| In Vitro Plasma Half-life (minutes) | 553 ± 160 | 46 ± 3 |

| Peak Plasma Glutamine Concentration (µmol/L) after injection | 718 ± 34 (from baseline of 573 ± 29) | 900 ± 53 (from baseline of 570 ± 15) |

Source: Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans[3]

Figure 1. Metabolic pathway of Glycyl-L-glutamine.

Applications in Research and Drug Development

Cell Culture

The instability of L-glutamine in liquid media is a significant concern in cell culture, leading to the accumulation of toxic ammonia and depletion of a critical nutrient. Glycyl-L-glutamine provides a stable source of L-glutamine, improving cell viability, growth, and productivity.[2] The typical concentration of L-glutamine or its stable dipeptides in cell culture media ranges from 2 to 4 mM.

Parenteral Nutrition

In clinical settings, particularly for critically ill patients, L-glutamine is a conditionally essential amino acid.[4] However, its poor solubility and instability have historically limited its inclusion in parenteral nutrition (PN) formulations. Glycyl-L-glutamine overcomes these limitations, making it a suitable and stable source of L-glutamine for PN.[2]

Table 4: Clinical Outcomes of Glycyl-L-glutamine Supplemented Parenteral Nutrition in Surgical Patients

| Outcome | Glycyl-L-glutamine Supplementation | Control (Standard PN) |

| Reduction in Length of Hospital Stay (days) | ~5.40 | - |

| Infectious Complication Rate (Risk Ratio) | 0.69 (95% CI: 0.50, 0.95) | - |

Source: The impact of glutamine dipeptide-supplemented parenteral nutrition on outcomes of surgical patients: a meta-analysis of randomized clinical trials[5]

Key Biological Pathways

L-glutamine, released from Glycyl-L-glutamine, is a key player in several critical cellular signaling pathways.

Glutathione Synthesis and Oxidative Stress

L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] By providing a steady supply of glutamate, Glycyl-L-glutamine supports GSH synthesis, thereby helping to maintain redox homeostasis and protect cells from oxidative stress.

Figure 2. Glutathione synthesis pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. L-glutamine plays a crucial role in activating the mTORC1 complex, thereby stimulating protein synthesis and cell growth.[7][8]

Figure 3. L-glutamine and the mTOR signaling pathway.

Experimental Protocols

Protocol for HPLC Analysis of Glycyl-L-glutamine Stability

This protocol outlines a method for determining the concentration of Glycyl-L-glutamine and its degradation products in a solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile phase: A gradient of aqueous sodium acetate and acetonitrile is commonly used.

-

Standards of Glycyl-L-glutamine, L-glutamine, pyroglutamic acid, and ammonia.

-

Sample solutions prepared in a relevant buffer or cell culture medium.

-

0.22 µm syringe filters.

Procedure:

-

Sample Preparation: Prepare a stock solution of Glycyl-L-glutamine in the desired buffer or medium at a known concentration.

-

Incubation: Aliquot the solution into sterile, sealed vials and incubate at desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.

-

Filtration: Filter the samples through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject a fixed volume of the filtered sample onto the HPLC column. Run the HPLC method with an appropriate gradient to separate the parent compound from its degradation products.

-

Detection: Detect the compounds using a UV detector at a suitable wavelength (e.g., 210 nm).

-

Quantification: Create a standard curve for each compound using known concentrations. Calculate the concentration of Glycyl-L-glutamine and its degradation products in the samples by comparing their peak areas to the standard curve.

-

Data Analysis: Plot the concentration of Glycyl-L-glutamine as a function of time to determine its degradation rate.

Figure 4. Experimental workflow for HPLC stability analysis.

Protocol for Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures cell proliferation by assessing metabolic activity to compare the effects of L-glutamine and Glycyl-L-glutamine.

Materials:

-

96-well plates

-

Cell line of interest

-

Basal cell culture medium without L-glutamine

-

L-glutamine and Glycyl-L-glutamine solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media supplemented with either L-glutamine or Glycyl-L-glutamine at equimolar concentrations (e.g., 4.0 mM). Include a negative control with no glutamine supplement.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired experimental period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol for D-xylose Test for Intestinal Absorption

The D-xylose absorption test is used to assess the absorptive capacity of the proximal small intestine.[9]

Procedure:

-

Patient Preparation: The patient fasts overnight.

-

Administration: The patient drinks a solution containing a standard dose of D-xylose (e.g., 25 g).

-

Sample Collection: Blood and urine samples are collected at specific intervals over the next few hours (e.g., blood at 2 hours, urine collected over 5 hours).[10][11]

-

Analysis: The concentration of D-xylose in the blood and the total amount of D-xylose excreted in the urine are measured.

-

Interpretation: Low levels of D-xylose in blood and/or urine suggest malabsorption.[9] In normal individuals, approximately 4.5 g of a 25 g oral dose is excreted in the urine within 5 hours.[9]

Conclusion

Glycyl-L-glutamine is a superior source of L-glutamine for a wide range of applications in research, drug development, and clinical nutrition. Its enhanced stability overcomes the significant limitations of free L-glutamine, ensuring consistent and reliable delivery of this critical amino acid. The use of Glycyl-L-glutamine can lead to improved cell culture performance, more effective parenteral nutrition, and a better understanding of the roles of L-glutamine in various physiological and pathological processes. This guide provides the foundational technical information for the effective utilization of Glycyl-L-glutamine in scientific and clinical endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamine Supplementation in Parenteral Nutrition and Intensive Care Unit Patients: Are We Throwing the Baby Out With the Bathwater? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of glutamine dipeptide-supplemented parenteral nutrition on outcomes of surgical patients: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 7. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-xylose absorption test - Wikipedia [en.wikipedia.org]

- 10. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]

- 11. Xylose Testing: MedlinePlus Medical Test [medlineplus.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of Glycyl-L-glutamine in Culture Media

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic cleavage of Glycyl-L-glutamine (Gly-Gln) in cell culture media. Gly-Gln is a stabilized dipeptide form of L-glutamine, an essential amino acid for the proliferation and maintenance of mammalian cells in vitro. Due to the instability of free L-glutamine in liquid media, which degrades into cytotoxic ammonia and pyroglutamate, Gly-Gln offers a more stable source of this critical nutrient.[1][2][3] Understanding the dynamics of its cleavage is paramount for optimizing cell culture processes, ensuring consistent cell performance, and for the development of biopharmaceuticals.

The Mechanism of Glycyl-L-glutamine Cleavage

The utilization of Glycyl-L-glutamine by cells in culture is not a passive process. The dipeptide is hydrolyzed extracellularly, releasing glycine and L-glutamine, which are then taken up by the cells. This cleavage is catalyzed by peptidases that are released by the cultured cells into the surrounding medium.[4][5] The intrinsic peptidase activity of basal media and serum is generally low.[4][5]

The primary enzymes responsible for this hydrolysis are ecto-peptidases, which are present on the cell surface or shed into the culture supernatant. These enzymes exhibit varying affinities for different dipeptides.

Kinetics of Enzymatic Cleavage

The enzymatic cleavage of Glycyl-L-glutamine follows Michaelis-Menten kinetics. The affinity of the cellular peptidases for Gly-Gln can be quantified by the Michaelis constant (Km). A higher Km value indicates a lower affinity of the enzyme for the substrate.

| Dipeptide | Cell Line | Enzyme Source | Km (mM) | Reference |

| Glycyl-L-glutamine | Murine hybridoma | Cytosolic fraction | 14 | [4][5] |

| Alanyl-L-glutamine | Murine hybridoma | Cytosolic fraction | 1.2 | [4] |

Impact on Cell Culture Performance

The use of Glycyl-L-glutamine as a substitute for free L-glutamine has several demonstrated benefits for cell culture:

-

Increased Cell Yields: Studies have shown that cultures supplemented with Gly-Gln can achieve higher final cell densities compared to those with standard L-glutamine.[4][5]

-

Reduced Ammonia and Lactate Accumulation: The controlled enzymatic release of glutamine from Gly-Gln leads to a more balanced metabolism, resulting in significantly lower accumulation of toxic byproducts like ammonia and lactate.[4][5]

-

Enhanced Media Stability: Gly-Gln is more resistant to the spontaneous chemical degradation that affects free L-glutamine, leading to a more stable and consistent culture environment.[6]

Signaling Pathways Influenced by Glutamine Metabolism

Glutamine, released from the cleavage of Gly-Gln, is a key signaling molecule in addition to its role as a nutrient. It plays a crucial role in the activation of the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and metabolism.[2][7]

The uptake of glutamine is mediated by specific amino acid transporters, such as SLC1A5.[8] Once inside the cell, glutamine is metabolized to glutamate and subsequently to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. The mTORC1 pathway stimulates glutamine metabolism by activating glutamate dehydrogenase (GDH), the enzyme that converts glutamate to α-ketoglutarate.[2] This is achieved through the mTORC1-mediated repression of SIRT4, a mitochondrial sirtuin that inhibits GDH activity.[2]

Experimental Protocols

Monitoring Glycyl-L-glutamine Cleavage in Cell Culture

This protocol outlines a method for quantifying the hydrolysis of Glycyl-L-glutamine in a cell culture supernatant over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture of interest

-

Culture medium supplemented with a known concentration of Glycyl-L-glutamine

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA), 4M stock

-

Potassium carbonate (K2CO3), 3.5M stock

-

0.45 µm PVDF microcentrifuge filter tubes

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 90% Acetonitrile in 0.1% TFA

-

Standards for Glycyl-L-glutamine, glycine, and L-glutamine

Procedure:

-

Cell Culture and Sampling:

-

Seed cells at a desired density in a culture vessel with medium containing a known starting concentration of Glycyl-L-glutamine (e.g., 4 mM).

-

At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the cell culture supernatant (e.g., 1 mL).

-

Immediately centrifuge the aliquot at 300 x g for 5 minutes to pellet the cells.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

-

Sample Preparation (Deproteinization):

-

To 500 µL of the cell-free supernatant, add cold 4M perchloric acid to a final concentration of 0.4M and mix thoroughly.

-

Incubate on ice for 10-15 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the sample by adding a small volume of 3.5M K2CO3 to adjust the pH to ~7.0.

-

Incubate on ice for 10-15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Filtration:

-

Filter the neutralized supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5000 x g for 5 minutes at 4°C.[1]

-

Transfer the filtrate to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the prepared sample.

-

Elute the compounds using a gradient of Mobile Phase B. A suggested starting gradient is 0-50% B over 30 minutes.

-

Monitor the absorbance at a suitable wavelength for peptides and amino acids (e.g., 215 nm).

-

Run standards of Glycyl-L-glutamine, glycine, and L-glutamine to determine their retention times and to generate standard curves for quantification.

-

-

Data Analysis:

-

Integrate the peak areas for Glycyl-L-glutamine, glycine, and L-glutamine in the sample chromatograms.

-

Calculate the concentration of each compound at each time point using the respective standard curves.

-

Plot the concentration of Glycyl-L-glutamine, glycine, and L-glutamine over time to visualize the cleavage kinetics.

-

Conclusion

The enzymatic cleavage of Glycyl-L-glutamine is a critical process in cell culture that ensures a stable and controlled supply of L-glutamine to the cells. This process is mediated by cell-secreted peptidases and has a significant impact on cell growth, metabolism, and the overall success of the culture. By understanding the kinetics of this cleavage and its influence on key signaling pathways like mTORC1, researchers and drug development professionals can better optimize their cell culture systems for enhanced productivity and reproducibility. The provided experimental protocol offers a robust framework for monitoring and quantifying this important biological process.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Glycyl-L-glutamine Uptake and Transport in CHO Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry for the production of recombinant proteins. Optimizing cell culture conditions is paramount for maximizing productivity, and the stable and efficient delivery of key nutrients like L-glutamine is a critical aspect of this optimization. Glycyl-L-glutamine (Gly-Gln), a stable dipeptide of glycine and L-glutamine, has emerged as a superior alternative to free L-glutamine in cell culture media due to its enhanced stability and reduced ammonia formation. Understanding the mechanisms by which CHO cells take up and transport Gly-Gln is essential for rational media design and process optimization.

This technical guide provides an in-depth overview of the current understanding of Glycyl-L-glutamine uptake and transport in CHO cells. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways involved. While direct kinetic data for Gly-Gln transport in CHO cells is not extensively available in the public domain, this guide synthesizes data from related dipeptides and other mammalian cell lines to provide a comprehensive framework for researchers in the field.

Glycyl-L-glutamine Transport Mechanisms in CHO Cells

The uptake of di- and tripeptides in mammalian cells is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized members.[1][2] These transporters harness the electrochemical proton gradient across the cell membrane to drive the influx of a wide range of di- and tripeptides.[1][2] While the expression and functional significance of these transporters can vary between cell types, it is highly probable that one or both of these transporters are responsible for Gly-Gln uptake in CHO cells.

An alternative mechanism for dipeptide utilization involves extracellular hydrolysis by peptidases released from the cells, followed by the uptake of the constituent amino acids.[2] Evidence for this has been shown for Gly-Gln in a murine hybridoma cell line, where a cytosolic peptidase was found to be released into the culture medium.[2]

Quantitative Data on Dipeptide Transport and Utilization

Table 1: Kinetic Parameters for Gly-Sar Uptake in CHO-K1 Cells

| Parameter | Value | Cell Line | Substrate | Reference |

| Km | Similar to Caco-2 cells | CHO-K1 (untransfected) | Gly-Sar | [3] |

| Vmax | ~3-fold lower than CHO/hPEPT1 cells | CHO-K1 (untransfected) | Gly-Sar | [3] |

Table 2: Apparent Kinetic Parameters for Glycyl-L-glutamine Hydrolysis

| Parameter | Value | Source | Substrate | Reference |

| Apparent Km | 14 mM | Cytosolic fraction of murine hybridoma (CC9C10) | Glycyl-L-glutamine | [2] |

Signaling Pathways Regulating Peptide Transporters

The activity of peptide transporters is regulated by various intracellular signaling pathways, which can influence transporter expression, trafficking to the cell membrane, and transport kinetics. While specific data for Gly-Gln in CHO cells is limited, studies on PEPT1 and PEPT2 in other cell systems have elucidated key regulatory mechanisms.

The following diagram illustrates a generalized signaling pathway for the regulation of peptide transporters like PEPT1 and PEPT2.

Caption: Generalized signaling pathway for peptide transporter regulation.

Experimental Protocols

Protocol: Radiolabeled Glycyl-L-glutamine Uptake Assay in CHO Cells

This protocol is adapted from standard methodologies for measuring the uptake of radiolabeled substrates in mammalian cells.

Materials:

-

Adherent CHO cells cultured in 24-well plates

-

Radiolabeled [14C] or [3H]Glycyl-L-glutamine

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 6.0)

-

Wash Buffer (ice-cold PBS)

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Experimental Workflow Diagram:

Caption: Experimental workflow for a radiolabeled dipeptide uptake assay.

Procedure:

-

Cell Culture: Seed CHO cells in 24-well plates and grow to 80-90% confluency.

-

Washing: Gently aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed Uptake Buffer (pH 7.4).

-

Pre-incubation: Add 0.5 mL of Uptake Buffer (pH 6.0 to establish the proton gradient) to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate Uptake: Aspirate the pre-incubation buffer and add 0.5 mL of pre-warmed Uptake Buffer (pH 6.0) containing the desired concentration of radiolabeled Gly-Gln. For kinetic studies, a range of concentrations should be used.

-

Incubation: Incubate the plates at 37°C for specific time points (e.g., 1, 5, 10, 15 minutes). Initial uptake rates should be determined from the linear phase of uptake.

-

Stop Uptake: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold Wash Buffer.

-

Cell Lysis: Add 0.5 mL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Protein Quantification: In parallel wells treated identically but without the radiolabeled substrate, determine the protein concentration of the cell lysates using a standard protein assay.

-

Data Analysis:

-

Convert CPM to moles of substrate using the specific activity of the radiolabeled Gly-Gln.

-

Normalize the uptake to the protein concentration (moles/mg protein).

-

Calculate the initial rate of uptake (moles/mg protein/min).

-

For kinetic analysis, plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Conclusion

The uptake and transport of Glycyl-L-glutamine in CHO cells is a critical process for optimal cell culture performance. While the precise transport mechanisms and their kinetics are still an area of active investigation, the available evidence strongly suggests the involvement of proton-coupled oligopeptide transporters, likely PEPT1 and/or PEPT2. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore Gly-Gln transport in CHO cells, leading to more informed strategies for media development and bioprocess optimization. Future studies focusing on the direct measurement of Gly-Gln transport kinetics and the elucidation of specific regulatory pathways in CHO cells will be invaluable to the biopharmaceutical industry.

References

- 1. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Glycyl-L-glutamine in Hybridoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The shift from traditional L-glutamine to more stable dipeptide alternatives like Glycyl-L-glutamine (Gly-Gln) in hybridoma cell culture media has marked a significant advancement in biopharmaceutical production. This technical guide provides an in-depth exploration of the metabolic fate of Gly-Gln in hybridoma cells, offering a comprehensive overview of its uptake, hydrolysis, and subsequent intracellular metabolism. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to support research and development in this critical area.

Quantitative Analysis of Glycyl-L-glutamine Metabolism

The utilization of Glycyl-L-glutamine by hybridoma cells offers distinct advantages over conventional L-glutamine supplementation, primarily by mitigating the accumulation of cytotoxic ammonia and lactate.[1] The following tables summarize key quantitative data derived from studies on murine hybridoma cell lines.

| Parameter | L-glutamine | Glycyl-L-glutamine | Reference |

| Optimal Concentration for Cell Growth | Not specified | 20 mM | [1] |

| Final Cell Yield (relative to L-glutamine) | 100% | 114% | [1] |

| Monoclonal Antibody Productivity | Comparable | Comparable | [1] |

| Ammonia Accumulation | Higher | Significantly Lower | [1] |

| Lactate Accumulation | Higher | Significantly Lower | [1] |

| Specific Glucose Consumption Rate | Higher | Reduced | [1] |

| Specific Consumption of other Amino Acids | Higher | Reduced | [1] |

Table 1: Comparative Performance of Glycyl-L-glutamine and L-glutamine in Hybridoma Cell Culture. This table highlights the improved cell yield and reduced waste product accumulation when Gly-Gln is substituted for L-glutamine.

The hydrolysis of Gly-Gln is a critical step in its metabolism and is catalyzed by a peptidase released by the hybridoma cells into the culture medium.[1] The efficiency of this hydrolysis is a key determinant of the availability of glycine and glutamine to the cells.

| Dipeptide Substrate | Apparent Michaelis Constant (Km) | Reference |

| Glycyl-L-glutamine (Gly-Gln) | 14 mM | [1] |

| Alanyl-L-glutamine (Ala-Gln) | 1.2 mM | [1] |

Table 2: Kinetic Parameters of Dipeptide Hydrolysis by Hybridoma Cell Peptidase. The higher Km value for Gly-Gln indicates a lower affinity of the peptidase for this dipeptide compared to Ala-Gln, necessitating a higher initial concentration of Gly-Gln in the culture medium to achieve comparable cell growth.[1]

Metabolic Pathways and Experimental Workflows

To elucidate the metabolic journey of Glycyl-L-glutamine, it is essential to visualize the key pathways and the experimental procedures used to study them.

References

Glycyl-L-glutamine Monohydrate (CAS: 13115-71-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-glutamine monohydrate, a dipeptide of glycine and L-glutamine, serves as a highly stable and soluble source of glutamine for various biomedical applications. Its enhanced stability in aqueous solutions compared to free L-glutamine makes it an invaluable supplement in cell culture media and parenteral nutrition formulations, preventing the degradation-induced release of cytotoxic ammonia. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and quality control of this compound. Furthermore, it details its biological functions, mechanisms of action through key signaling pathways, and provides experimental protocols for its synthesis, analysis, and application in cell culture and parenteral nutrition.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is a dipeptide formed from glycine and L-glutamine residues, with one molecule of water integrated into its crystal structure.[2] This composition enhances its stability in aqueous solutions, a critical advantage over free L-glutamine which is prone to degradation.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13115-71-4 | [2] |

| Molecular Formula | C₇H₁₅N₃O₅ | [2] |

| Molecular Weight | 221.21 g/mol | [2] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 194 °C | [4] |

| Water Solubility | 154 g/L (at 20 °C) | [4] |

| Assay | ≥99.0% | [4] |

Synthesis and Quality Control

The synthesis of Glycyl-L-glutamine typically involves the formation of a peptide bond between glycine and L-glutamine. Several methods have been developed, primarily focusing on protecting the reactive functional groups to ensure specific peptide bond formation.

Experimental Protocol: Synthesis of Glycyl-L-glutamine

This protocol is a generalized representation based on common peptide synthesis strategies.

2.1.1. Materials

-

L-glutamine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ammonia solution (28%)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ion-exchange resin

-

Activated carbon

2.1.2. Procedure

-

N-chloroacetylation of L-glutamine: L-glutamine is reacted with chloroacetyl chloride in an alkaline aqueous solution. The pH is maintained to facilitate the reaction.

-

Ammonolysis: The resulting N-chloroacetyl-L-glutamine is then treated with an ammonia solution to replace the chlorine atom with an amino group, forming Glycyl-L-glutamine.[5]

-

Purification: The crude product is purified through a series of steps including concentration, crystallization, and filtration.[4][5]

-

Recrystallization: For higher purity, the crude product is dissolved in water, decolorized with activated carbon, and recrystallized using an organic solvent like methanol or ethanol.[2]

-

Drying: The final product is dried under vacuum to obtain the monohydrate form.[2]

Quality Control

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A common method for assessing the purity and concentration of Glycyl-L-glutamine is reverse-phase HPLC.

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). |

| Detection | UV at a low wavelength (e.g., 210-220 nm) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

2.2.2. Other Analytical Techniques

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Karl Fischer Titration: To determine the water content and confirm the monohydrate form.

Biological Functions and Mechanism of Action

Glycyl-L-glutamine serves as a stable and bioavailable source of L-glutamine, which is a conditionally essential amino acid crucial for numerous physiological processes.

-

Gut Health: Glutamine is a primary fuel for enterocytes, the cells lining the intestines, and is essential for maintaining the integrity of the gut barrier.[6]

-

Immune Support: Immune cells, such as lymphocytes and macrophages, have a high rate of glutamine utilization, which is critical for their proliferation and function.[6]

-

Muscle Recovery: Glutamine plays a role in protein synthesis and can help reduce muscle soreness and breakdown, particularly after intense exercise.[6]

-

Parenteral Nutrition: In clinical settings, Glycyl-L-glutamine is used in parenteral nutrition to provide a stable source of glutamine to critically ill patients, which can improve nitrogen balance and immune function.[7][8]

-

Cell Culture: It is a vital supplement in cell culture media, supporting robust cell growth and productivity, especially in biopharmaceutical production.[3]

Signaling Pathways

As a precursor to glutamine, Glycyl-L-glutamine influences several key signaling pathways that regulate cell growth, proliferation, and metabolism.

3.1.1. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Glutamine activates mTORC1, promoting protein synthesis and cell proliferation.

Caption: Glutamine-mediated activation of the mTORC1 pathway.

3.1.2. c-Myc Signaling Pathway

The proto-oncogene c-Myc is a critical regulator of cell proliferation and metabolism. Glutamine metabolism is closely linked to c-Myc function, with c-Myc driving glutamine uptake and utilization to support rapid cell growth.

Caption: Interplay between glutamine and the c-Myc signaling pathway.

3.1.3. GLP-1 Secretion Pathway

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Glutamine stimulates the secretion of GLP-1 from intestinal L-cells.

Caption: Glutamine-induced GLP-1 secretion from intestinal L-cells.

Applications in Research and Drug Development

Cell Culture

The enhanced stability of this compound makes it a superior supplement to L-glutamine in cell culture media, especially for long-term cultures and in bioreactors for the production of biologics.[3] It minimizes the accumulation of toxic ammonia, leading to improved cell viability and productivity.

4.1.1. Experimental Workflow: Supplementation in Cell Culture

Caption: Workflow for using Glycyl-L-glutamine in cell culture.

Parenteral Nutrition

Glycyl-L-glutamine is a key component in modern parenteral nutrition solutions, providing a safe and effective way to deliver glutamine to patients who cannot receive nutrition enterally.[7][8] This is particularly important for critically ill patients who are in a hypercatabolic state and have increased glutamine requirements.

4.2.1. Protocol: Preparation of a Parenteral Nutrition Solution

The preparation of parenteral nutrition solutions containing Glycyl-L-glutamine must be performed under strict aseptic conditions in a pharmacy or a specialized compounding facility.

-

Calculation: The required dose of Glycyl-L-glutamine is calculated based on the patient's weight and clinical condition.

-

Dissolution: The sterile Glycyl-L-glutamine powder is dissolved in a compatible sterile fluid, such as sterile water for injection or a standard amino acid solution.

-

Admixture: This solution is then aseptically added to the parenteral nutrition bag, which also contains other essential nutrients like carbohydrates, lipids, electrolytes, vitamins, and trace elements.

-

Quality Control: The final solution is inspected for particulate matter and its stability is ensured based on established guidelines.

Conclusion

This compound is a well-characterized and highly valuable dipeptide that has overcome the stability issues associated with free L-glutamine. Its applications in cell culture and parenteral nutrition are well-established and continue to be an area of active research. A thorough understanding of its properties, synthesis, and biological functions is essential for its effective and safe use in both research and clinical settings. This guide provides a comprehensive technical overview to support scientists and drug development professionals in their work with this important compound.

References

- 1. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 5. JPH0699473B2 - Glycyl-Glutamine production method - Google Patents [patents.google.com]

- 6. CN104650178A - Technical preparation method of glycyl glutamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Structure and chemical formula of Glycyl-L-glutamine monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Glycyl-L-glutamine monohydrate, a dipeptide of significant interest in clinical nutrition, biopharmaceutical cell culture, and cosmetic formulations. It details the molecule's structure, physicochemical properties, synthesis, and characterization protocols.

Chemical Structure and Formula

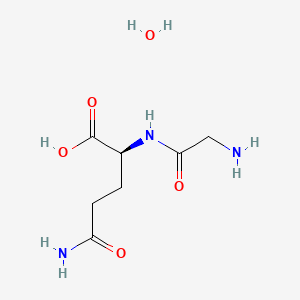

Glycyl-L-glutamine is a dipeptide formed from the amino acids glycine and L-glutamine through a peptide bond.[1] In its solid state, it typically exists as a monohydrate.

-

Chemical Name: (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid hydrate[2]

-

Monohydrate Molecular Formula: C₇H₁₅N₃O₅[2]

-

CAS Number: 13115-71-4[3]

-

Structure (SMILES): C(CC(=O)N)--INVALID-LINK--NC(=O)CN.O[4]

The structure combines the simplest amino acid, glycine, with L-glutamine, a conditionally essential amino acid crucial for various metabolic processes. This dipeptide form offers enhanced stability in aqueous solutions compared to free L-glutamine, preventing degradation into cytotoxic ammonia and pyroglutamic acid. This stability is particularly advantageous for its use in parenteral nutrition and as a supplement in cell culture media.[3]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Weight | 221.21 g/mol (Monohydrate) | [2] |

| 203.20 g/mol (Anhydrous) | [3][4] | |

| Appearance | White crystalline powder | [3] |

| Melting Point | 194 °C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Water Solubility | 154 g/L (at 20 °C) | |

| Purity (Typical) | ≥99.0% (HPLC) | [3] |

| Specific Rotation [α]²⁰D | -5.5° to -7.5° (c=10, 2N HCl) | |

| Storage Conditions | 2-8°C or -20°C, sealed, dark container | [3] |

Experimental Protocols

The synthesis of Glycyl-L-glutamine involves peptide coupling methods, typically requiring protection of reactive functional groups, followed by deprotection and purification. Below are detailed protocols based on established chemical synthesis routes.

This common laboratory-scale synthesis involves three main stages: protection of glycine, coupling with L-glutamine, and deprotection of the resulting dipeptide.

Stage 1: Preparation of N-tert-butoxycarbonyl-glycine (N-Boc-glycine)

-

Dissolution: Dissolve 80g of glycine and 100g of sodium hydroxide in 400ml of water. Add 1200ml of tetrahydrofuran (THF) as the organic phase.

-

Reaction: Cool the mixture to 0°C. While maintaining the temperature, slowly add a solution of 250g of di-tert-butyl dicarbonate (Boc anhydride) in 360ml of THF dropwise.

-

Work-up: Allow the reaction to proceed at room temperature until complete (monitor by TLC). Reduce the pressure to remove the THF. Wash the aqueous solution, adjust the pH to be acidic, and extract the N-Boc-glycine product into ethyl acetate. This solution can be used directly in the next step.

Stage 2: Coupling to form N-Boc-glycyl-L-glutamine

-

Activation: To the ethyl acetate solution of N-Boc-glycine, add an organic base (e.g., N-methylmorpholine). Cool the solution to between -15°C and -10°C.

-

Mixed Anhydride Formation: Slowly add a chloroformate, such as isobutyl chloroformate, dropwise to form the mixed anhydride.

-

Coupling: In a separate vessel, prepare a pre-cooled aqueous salt solution of L-glutamine. Add this L-glutamine solution to the mixed anhydride reaction mixture while stirring.

-

Reaction & Isolation: Allow the mixture to warm to room temperature and react until completion. Perform a liquid-liquid separation. Cool the aqueous phase and acidify with HCl to precipitate the white solid N-Boc-glycyl-L-glutamine. Isolate the product by suction filtration.

Stage 3: Deprotection to Yield Glycyl-L-glutamine

-

Cleavage: Add the N-Boc-glycyl-L-glutamine solid to a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Isolation: Stir the reaction at room temperature. After the reaction is complete, remove the DCM under reduced pressure. Slowly add cold diethyl ether to the residue to precipitate the crude Glycyl-L-glutamine product.

-

Filtration: Collect the off-white solid crude product by suction filtration.

High-purity Glycyl-L-glutamine suitable for pharmaceutical or cell culture applications is obtained through recrystallization.

-

Dissolution: Suspend 50g of the crude dipeptide in 180-200ml of water. Heat the suspension to approximately 40-45°C with stirring until fully dissolved.

-

Decolorization: Add 0.5g of activated carbon and stir for 30 minutes to decolorize the solution.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: While stirring the filtrate, slowly add 360-375ml of ethanol or methanol.

-

Maturation: Cool the mixture first to room temperature and then further cool to 0-8°C for at least 3 hours to allow for complete crystallization.

-

Final Product: Collect the white crystals by suction filtration and dry under reduced pressure. The final product should exhibit a purity of >99.5% by HPLC.

Purity assessment is critical and is typically performed using reverse-phase or ion-exchange HPLC.

-

System: An HPLC system equipped with a UV detector is standard.

-

Column: A C18 column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm) is suitable for separation.

-

Mobile Phase: A gradient elution is typically used.

-

Eluent A: 40 mM Phosphate buffer, pH 7.8.

-

Eluent B: A mixture of Acetonitrile/Methanol/Water (45/45/10 v/v/v).

-

-

Detection: UV detection at a wavelength appropriate for the peptide bond or after post-column derivatization with ninhydrin for detection at 570 nm.

-

Analysis: The purity is determined by calculating the peak area of Glycyl-L-glutamine relative to the total peak area of all components in the chromatogram. The method should be validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for Glycyl-L-glutamine.

Caption: Synthesis and purification workflow for Glycyl-L-glutamine.

References

- 1. This compound | 13115-71-4 [chemicalbook.com]

- 2. Glycyl-glutamine monohydrate | C7H15N3O5 | CID 24820180 - PubChem [pubchem.ncbi.nlm.nih.gov]